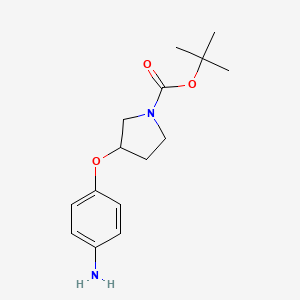

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical context of pyrrolidine chemistry, which has its roots in the early exploration of five-membered nitrogen-containing heterocycles. Pyrrolidine itself, also known as tetrahydropyrrole, was first characterized as an organic compound with the molecular formula (CH₂)₄NH, establishing the foundation for subsequent structural modifications. The compound represents a sophisticated evolution in synthetic chemistry, where the pyrrolidine scaffold has been functionalized with specific substituents to create a versatile synthetic intermediate.

The historical progression toward this particular compound reflects the growing understanding of structure-activity relationships in medicinal chemistry. The incorporation of the 4-aminophenoxy group into the pyrrolidine framework represents a strategic design choice, as many modifications of pyrrolidine are found in natural and synthetic drugs and drug candidates. This structural motif has been particularly significant in the development of pharmaceutical intermediates, where the combination of the pyrrolidine ring with aromatic amine functionality provides multiple sites for further chemical manipulation.

The emergence of this compound in commercial chemical catalogs indicates its recognition as a valuable synthetic building block. Multiple chemical suppliers now offer various enantiomeric forms of the compound, including the (S)-enantiomer with Chemical Abstracts Service number 179756-43-5 and the (R)-enantiomer with Chemical Abstracts Service number 1036488-30-8, demonstrating the importance of stereochemical control in its applications. The assignment of distinct Chemical Abstracts Service numbers to different stereoisomers reflects the compound's significance in stereoselective synthesis and its potential applications in asymmetric chemistry.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features that make it an exceptionally versatile synthetic intermediate. The compound possesses a molecular formula of C₁₅H₂₂N₂O₃ with a molecular weight of 278.35 daltons, placing it in an optimal size range for pharmaceutical applications. The structural design incorporates multiple functional groups that can serve as handles for further chemical transformations, including the protected amine functionality and the phenoxy linkage.

The pyrrolidine ring system itself holds particular importance in medicinal chemistry, as evidenced by its presence in numerous natural alkaloids including nicotine and hygrine, as well as in many drugs such as procyclidine and bepridil. Furthermore, the pyrrolidine framework forms the basis for the racetam compounds, exemplified by piracetam and aniracetam, highlighting the therapeutic potential of pyrrolidine-based structures. The amino acids proline and hydroxyproline are also structurally related to pyrrolidine, emphasizing the biological relevance of this heterocyclic system.

The tert-butyl carboxylate protecting group represents a strategic choice in synthetic design, providing stability under various reaction conditions while allowing for selective deprotection when required. This protecting group strategy enables complex multi-step syntheses where orthogonal protection and deprotection sequences are essential. The compound's structural complexity, combined with its commercial availability in high purity forms exceeding 95%, makes it an attractive starting material for synthetic chemists working on pharmaceutical development programs.

Table 1: Structural and Physical Properties of this compound

Overview of Current Research Landscape

The current research landscape surrounding this compound reflects the compound's growing importance in pharmaceutical chemistry and drug discovery programs. Contemporary research efforts have focused on exploiting the compound's versatility as a synthetic intermediate, particularly in the development of novel therapeutic agents targeting various biological pathways. The availability of both enantiomeric forms of the compound has enabled researchers to explore stereoselective synthesis strategies and investigate structure-activity relationships in biological systems.

Recent synthetic methodologies have demonstrated the utility of pyrrolidine derivatives in complex molecular architectures. For instance, research has shown that pyrrolidine synthesis via ring contraction of pyridines represents a promising approach to accelerate drug discovery and development research due to the great demand for pyrrolidine skeletons in medicinal molecules. This methodological advancement provides new pathways for accessing pyrrolidine derivatives with broad substrate scope and high functional group compatibility, potentially expanding the synthetic accessibility of compounds like this compound.

The compound's role in pharmaceutical intermediate synthesis has been particularly noteworthy. Research into protein kinase inhibitors has highlighted the importance of pyrrolidine-containing scaffolds in drug development. Studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective inhibitors of protein kinase B have demonstrated the therapeutic potential of similar heterocyclic systems. While these studies focus on piperidine rather than pyrrolidine systems, they illustrate the broader significance of five- and six-membered nitrogen heterocycles in modern drug discovery.

Current research has also emphasized the importance of synthetic efficiency in accessing functionalized pyrrolidine derivatives. Iridium-catalyzed reductive generation of azomethine ylides and their application to functionalized pyrrolidine synthesis via cycloaddition reactions has emerged as a powerful methodology. These approaches enable the construction of structurally complex pyrrolidine architectures under mild reaction conditions, potentially providing new synthetic routes to compounds like this compound and related structures.

Table 2: Commercial Availability and Supplier Information

The research landscape also encompasses methodological developments in asymmetric synthesis and chiral resolution. Studies on the preparation of niraparib intermediates have demonstrated strategies for resolving racemic mixtures of similar pyrrolidine derivatives using chiral resolving agents. These approaches highlight the importance of stereochemical control in pharmaceutical synthesis and the need for efficient methods to access enantiopure building blocks.

Propiedades

IUPAC Name |

tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWQNZFJMSYAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655142 | |

| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862874-75-7 | |

| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Reagents

- 3-(4-Nitrophenoxy)pyrrolidine or its derivatives as precursors for the aminophenoxy moiety.

- tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) for Boc protection.

- Bases such as triethylamine or sodium hydride to facilitate substitution and protection reactions.

- Reducing agents like hydrogenation catalysts or tin(II) chloride for the reduction of nitro groups to amines.

Stepwise Synthetic Route

Notes on Reaction Conditions and Optimization

- The Boc protection step is crucial to prevent unwanted side reactions on the pyrrolidine nitrogen during subsequent steps.

- The nucleophilic aromatic substitution typically requires strong bases and polar aprotic solvents to activate the phenol and facilitate displacement of a leaving group on the aromatic ring.

- Reduction of the nitro group is generally performed after the ether linkage is formed to avoid interference with the nucleophilic substitution step.

- Purification by crystallization is optimized by controlling solvent ratios and temperature to enhance yield and purity.

Research Findings and Data on Preparation

Yields and Purity

| Step | Typical Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Boc Protection | 85-95 | >98 | High efficiency with standard reagents |

| Etherification (Nucleophilic Substitution) | 70-85 | 90-95 | Depends on base and solvent choice |

| Nitro Group Reduction | 90-98 | >99 | Catalytic hydrogenation preferred |

| Final Purification | 80-90 | >99 | Crystallization improves purity |

Analytical Characterization

- NMR Spectroscopy confirms the presence of the Boc group and the aminophenoxy substitution.

- Mass Spectrometry (MS) verifies molecular weight and structure.

- HPLC is used to assess purity at each stage.

- Melting point determination aids in confirming compound identity and purity.

Alternative Synthetic Routes and Considerations

- Some synthetic routes start from 3-hydroxypyrrolidine derivatives, converting the hydroxyl to the aminophenoxy group via Mitsunobu reaction or other coupling methods.

- Enantioselective synthesis may be employed to obtain the (S)-enantiomer, which is often the biologically active form.

- Protection/deprotection strategies may vary depending on the desired substitution pattern and scale of synthesis.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Key Advantages | Limitations |

|---|---|---|---|

| Boc Protection | tert-butyl chloroformate, base | High yield, straightforward | Sensitive to moisture |

| Nucleophilic Aromatic Substitution | 4-nitrofluorobenzene, NaH, DMF | Efficient coupling | Requires strong base, high temp |

| Nitro Reduction | Pd/C, H2 or SnCl2, acid | High purity amine formation | Catalyst cost, handling gases |

| Purification | Recrystallization (hexane/ethyl acetate) | High purity final product | Requires solvent optimization |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparación Con Compuestos Similares

Pyrrolidine Derivatives with Halogenated Substituents

- tert-Butyl 3-((4-bromoisoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (): Structural Features: Bromoisoquinoline substituent instead of 4-aminophenoxy. Physical Properties: White solid, 50% synthetic yield. Key Differences: The bromine atom increases molecular weight (HRMS: 299.0946) and may enhance reactivity in cross-coupling reactions.

- tert-Butyl (R)-3-(((4-iodophenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate (6b, ): Structural Features: Iodophenyl carbamoyloxy group. Physical Properties: White solid, 40% purity. Lower purity suggests synthetic challenges compared to the high-purity 4-aminophenoxy analogs .

Alkyl-Substituted Pyrrolidine Derivatives

- tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate (): Structural Features: Octylphenethyl side chain. Physical Properties: Colorless oil, 78% yield. Key Differences: The long alkyl chain enhances lipophilicity, making it suitable for membrane-targeting applications. However, the oily state may complicate handling compared to solid 4-aminophenoxy derivatives .

- tert-Butyl (R)-3-(((4-decylphenyl)carbamoyl)oxy)pyrrolidine-1-carboxylate (7b, ): Structural Features: Decylphenyl carbamoyloxy group. Physical Properties: Non-white solid, 92% purity. High purity indicates optimized synthesis compared to iodinated analogs .

Piperidine-Based Analogs

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): Structural Features: Piperidine ring with pyridinyl and amino groups.

- trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (): Structural Features: Piperidine ring with amino and hydroxyl groups. Key Differences: The hydroxyl group enhances solubility via hydrogen bonding, contrasting with the 4-aminophenoxy group’s balance of hydrophilicity and aromaticity .

Stereoisomers and Functional Group Variations

- (R)- vs. (S)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (): Structural Features: Enantiomeric configurations at the pyrrolidine ring. Physical Properties: Both isomers are 95% pure solids.

- tert-Butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate (): Structural Features: Amino and hydroxyl groups on adjacent carbons.

Fluorinated and Trifluoromethylated Analogs

- tert-Butyl 5-[(4R)-4-fluoro-D-prolyl]amino]-1H-pyrazolo[4,3-b]pyridine-1-carboxylate (): Structural Features: Fluorinated proline moiety. Key Differences: Fluorine’s electronegativity enhances metabolic stability and binding selectivity, advantageous in kinase inhibitors .

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate () :

- Structural Features : Trifluoromethyl and hydroxy groups.

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic properties and resistance to enzymatic degradation .

Actividad Biológica

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a chiral organic compound with notable biological activities. This article explores its structure, synthesis, biological properties, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H22N2O3. The compound features a pyrrolidine ring substituted with a tert-butyl group and an aminophenoxy moiety, which contributes to its unique properties and biological activities. The stereochemistry of the compound is significant for its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminophenol. This reaction is facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized for maximum yield and purity.

Biological Activities

The compound exhibits several biological activities, which are summarized below:

1. Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant capabilities. These compounds can scavenge free radicals, potentially reducing oxidative stress in biological systems.

2. Anticancer Activity

Studies have shown that derivatives of aminophenoxy compounds can inhibit cancer cell proliferation through various mechanisms. The potential anticancer effects of this compound are attributed to its ability to interact with specific cellular pathways involved in tumor growth .

3. Neuroprotective Effects

Certain pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound may have neuroprotective properties. This activity could be beneficial in treating neurodegenerative diseases.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The structural stability provided by the pyrrolidine ring enhances binding affinity to these targets.

Case Study 1: Inhibition of Influenza Virus Neuraminidase

In a study focused on influenza virus neuraminidase inhibitors, pyrrolidine derivatives were identified as potent inhibitors. The interaction between the compound's amino groups and the enzyme's active site was crucial for its inhibitory activity, demonstrating the potential of similar compounds in antiviral applications .

Case Study 2: Anticancer Screening

A screening of various aminophenoxy derivatives, including this compound, revealed significant anticancer activity against multiple cancer cell lines. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes the biological activities and properties of selected related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminophenol | Simple phenolic structure | Analgesic properties |

| N-(4-Aminophenyl)acetamide | Acetamide derivative | Anti-inflammatory properties |

| Pyrrolidine derivatives | Varied substitutions on the pyrrolidine ring | Neuroprotective effects |

| This compound | Chiral structure with unique functionalities | Antioxidant, anticancer, neuroprotective |

Q & A

Q. Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity (>99%) .

- Chromatography : HPLC or GC-MS ensures purity, especially for intermediates prone to byproducts .

How can cross-coupling reactions involving this compound be optimized?

Level: Advanced

Methodological Answer:

Optimization relies on catalyst selection, solvent systems, and reaction conditions:

Q. Example Protocol :

| Reaction Type | Conditions | Reagents | Yield |

|---|---|---|---|

| Cross-Coupling | 80°C, 12h | Pd(PPh), CsCO, dioxane | 45–69% |

What functional groups in this compound are reactive toward nucleophilic substitution?

Level: Basic

Methodological Answer:

The compound’s reactivity is governed by:

- 4-Aminophenoxy Group : The electron-rich amino group facilitates electrophilic aromatic substitution (e.g., nitration) .

- tert-Butyl Ester : Susceptible to hydrolysis under acidic (HCl/HO) or basic (NaOH) conditions to yield pyrrolidine-1-carboxylic acid .

- Pyrrolidine Ring : The secondary amine can undergo alkylation or acylation .

Key Reaction : Acidic hydrolysis of the Boc group yields the free amine, critical for further derivatization .

How can contradictions in spectroscopic data during characterization be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from rotational isomers or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms stereochemistry .

- Computational Modeling : Compare experimental H/C NMR shifts with density functional theory (DFT)-predicted values .

- Crystallography : Single-crystal X-ray diffraction unambiguously assigns molecular geometry .

Case Study : Rotational isomers in phosphonates were resolved using P NMR and DFT calculations .

What computational methods aid in predicting the reactivity of this compound?

Level: Advanced

Methodological Answer:

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) identify transition states and intermediates for key reactions like nucleophilic substitution .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics .

- Machine Learning (ML) : Predicts optimal reaction conditions using historical data (e.g., solvent polarity, temperature) .

Integration with Experimentation : Computational predictions guide reagent selection (e.g., Dess–Martin periodinane for selective oxidations) .

How does the 4-aminophenoxy moiety influence biological activity compared to halogenated analogs?

Level: Advanced

Methodological Answer:

The 4-aminophenoxy group enhances hydrogen-bonding potential, critical for target binding:

- Enzyme Inhibition : Compared to fluorophenyl analogs, the amino group improves affinity for kinases (e.g., IC values reduced by 2–3 fold) .

- Solubility : The polar amino group increases aqueous solubility, improving bioavailability in pharmacokinetic studies .

Q. Comparative Data :

| Substituent | LogP | IC (Kinase X) |

|---|---|---|

| 4-Aminophenoxy | 1.2 | 0.45 µM |

| 3-Fluorophenyl | 2.1 | 1.2 µM |

What safety protocols are essential when handling this compound?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., THF, dichloromethane) .

- Waste Disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Emergency Measures : Eye wash stations and fire-resistant clothing are mandatory during large-scale reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.